4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a fascinating compound within the chemical and pharmaceutical realms. Known for its complex structure, it integrates elements from the tetrahydroquinoline and benzenesulfonamide families, which can exhibit significant biological and chemical activities.
Scientific Research Applications
4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide boasts a wide array of applications in scientific research:
Chemistry: Used as a reagent or intermediate in synthetic organic chemistry for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential, possibly exhibiting anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Applied in the formulation of specialty chemicals, additives, and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves the assembly of its core structures through sequential reactions. Starting with a quinoline derivative, the process involves ethylation to introduce the 4-ethyl group. The benzenesulfonamide part is attached using sulfonylation reactions under controlled acidic or basic conditions.
Industrial Production Methods: For industrial-scale production, advanced methods like continuous flow synthesis may be employed to enhance yield and purity. Optimizing parameters such as temperature, pressure, and reactant concentrations are key for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo oxidation reactions, often catalyzed by strong oxidizing agents, converting it to its respective oxides.
Reduction: Reduction processes may target its sulfonyl groups, using agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at its quinoline or benzene rings, where halogens or other leaving groups are replaced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine, followed by nucleophilic agents such as amines or thiols.
Major Products Formed:
Oxidized derivatives, reduced derivatives, and substituted analogs, depending on the reactants and conditions applied.
Mechanism of Action
The exact mechanism of action of 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The pathways involved could range from signal transduction to metabolic regulation, dictated by the compound's structural attributes.
Comparison with Similar Compounds
4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide distinguishes itself through unique structural features and reactivity:
Similar Compounds: Tetrahydroquinoline derivatives, other benzenesulfonamides.
Uniqueness: The combination of the tetrahydroquinoline core with an ethylsulfonyl group and a benzenesulfonamide moiety sets it apart, offering a distinct profile of reactivity and potential biological activity.
These details should provide a comprehensive overview of this compound, reflecting its complexity and versatility in scientific research and industrial applications. Curious to dive deeper into any of these sections?
Properties
IUPAC Name |
4-ethyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-3-15-7-10-18(11-8-15)27(24,25)20-17-9-12-19-16(14-17)6-5-13-21(19)26(22,23)4-2/h7-12,14,20H,3-6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWNOHIABXLVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.